

Carpaine: A Technical Guide to Its Physicochemical Properties for Research Applications

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Compound of Interest

Compound Name: *Carpaine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Carpaine**, a major alkaloid isolated from the leaves of *Carica papaya*. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating key data and experimental methodologies.

Core Physicochemical Properties of Carpaine

Carpaine is a macrocyclic piperidine alkaloid recognized for its potential pharmacological activities.^[1] The structural elucidation of **Carpaine** revealed it to be a dimer of two identical halves, forming a 26-membered cyclic diester.^[1] Accurate characterization of its physicochemical properties is fundamental for its application in research and development.

The quantitative data for **Carpaine**'s key properties are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₂₈ H ₅₀ N ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	478.7 g/mol	[2] [3]
Monoisotopic Mass	478.37705808 Da	[3]
Melting Point	119-121 °C	[1] [2] [4]
Appearance	Pale-yellow, needle-like crystalline solid	
Solubility	- Water: Practically insoluble (48.12 µg/mL). [5] [6] - Organic Solvents: Soluble in chloroform, ethanol, and most organic solvents except petroleum ether. [4] [7] - pH-Dependent Solubility: More soluble in acidic pH (35.12 µg/mL) than in alkaline pH (18.55 µg/mL). [5] [6]	[4] [5] [6] [7]
Optical Rotation	[α] _D ¹² +24.7° (c = 1.07 in ethanol)	[4]
LogP	4.97 (Computed)	[8] [9]
UV λ _{max}	227.20 nm (in methanol)	[5]
Mass Spectrometry	Protonated molecule [M+H] ⁺ at m/z = 479.88. [5] A key fragment ion is observed at m/z = 240.20. [10]	[5] [10] [11]
¹ H-NMR (CDCl ₃ , 400 MHz)	δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (2H, bs)	[11]
¹³ C-NMR	δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7,	

26.4, 25.5, 25.4, 18.7

Experimental Protocols

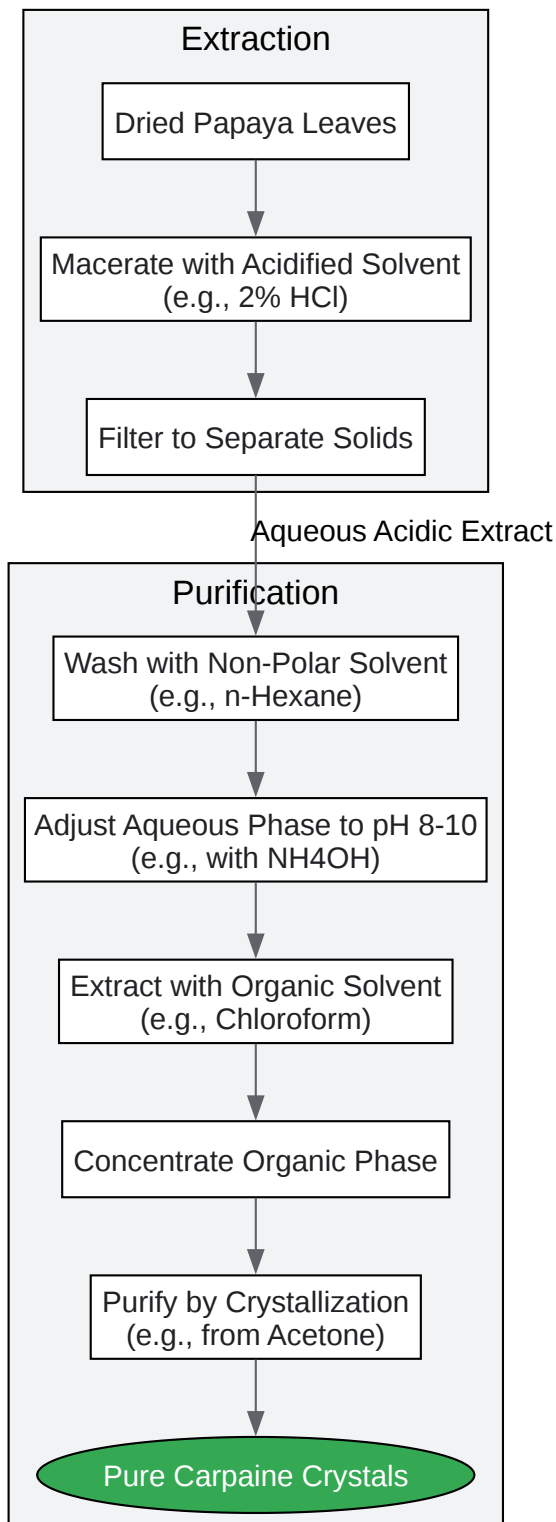
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols used for determining the key physicochemical properties of **Carpaine**.

Extraction and Isolation of Carpaine

A common method for extracting **Carpaine** from *Carica papaya* leaves is acid-base extraction, which leverages the pH-dependent solubility of this alkaloid.[8]

- **Maceration:** Dried and powdered papaya leaves are macerated with an acidified aqueous solution (e.g., 2% HCl) or an alcohol-based solvent.[12] The acidic condition protonates the secondary amine groups of **Carpaine**, converting it into its more water-soluble salt form.[8]
- **Filtration and Defatting:** The acidic extract is filtered. To remove non-polar compounds and pigments, the filtrate is washed with a non-polar solvent like n-hexane or petroleum ether.[1][12]
- **Basification:** The pH of the remaining aqueous fraction is adjusted to 8-10 using a base such as ammonium hydroxide.[1][13] This deprotonates the **Carpaine** salt, converting it back to its free base form, which is less soluble in water.
- **Solvent Extraction:** The basified solution is then extracted with an organic solvent like chloroform or dichloromethane to isolate the free base **Carpaine**. [1][12][13]
- **Purification and Crystallization:** The organic extract is concentrated under reduced pressure. The crude **Carpaine** can be further purified using column chromatography (e.g., silica gel with a chloroform:methanol mobile phase).[14] Crystallization from a solvent such as acetone yields purified, needle-like crystals.[4]

Workflow for Acid-Base Extraction of Carpaine



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Fig. 1: Acid-Base Extraction Workflow for **Carpaine**.

Physicochemical Characterization

- **Melting Point Determination:** The melting point is determined using a digital melting point apparatus. A small amount of the crystalline **Carpaine** is placed in a capillary tube and heated, with the temperature range recorded from the onset to the completion of melting. This serves as a key indicator of purity.
- **Solubility Studies:** Saturation solubility is assessed by adding an excess amount of **Carpaine** (e.g., 1 mg) to a fixed volume of solvent (e.g., 2.5 mL of distilled water, 0.1 N HCl, or phosphate buffer).^{[5][6]} The mixture is agitated, typically for 24 hours on a rotary shaker, to ensure equilibrium is reached.^{[5][6]} After filtration through a Whatman filter paper, the concentration of dissolved **Carpaine** in the filtrate is quantified, often spectrophotometrically.^{[5][6]}
- **Spectroscopic Analysis:**
 - **UV-Visible Spectroscopy:** The UV spectrum of **Carpaine** dissolved in a suitable solvent (e.g., methanol) is recorded using a double beam UV-visible spectrophotometer, typically over a range of 200-400 nm, to determine its wavelength of maximum absorbance (λ_{max}).^[5]
 - **Fourier-Transform Infrared (FTIR) Spectroscopy:** An FTIR spectrum is recorded to identify the functional groups present in the molecule. This is often done by preparing a potassium bromide (KBr) pellet containing the sample and analyzing it over a range of 4000-400 cm^{-1} .^[5]
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent like deuterated chloroform (CDCl_3) or methanol (CD_3OD).^[5] These spectra are essential for elucidating the detailed chemical structure and confirming the identity of the isolated compound.^[15]
 - **Mass Spectrometry (MS):** Mass spectral data is obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Direct Analysis in Real Time (DART-MS).^{[5][10]} For LC-MS, separation may be performed on a C18 column with a mobile phase such as acetonitrile and water.^{[5][6]} The mass spectrometer is typically operated in

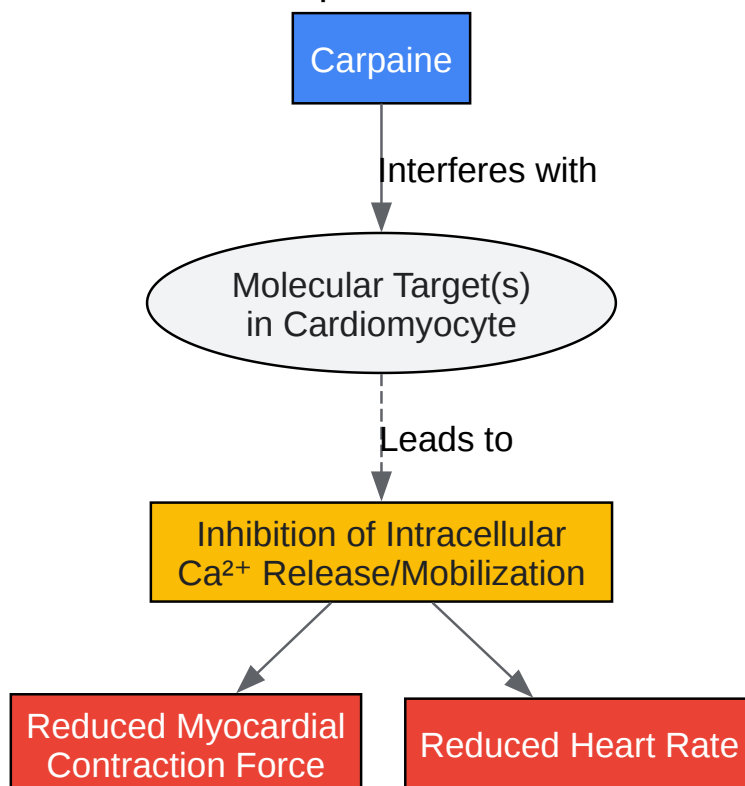
positive ion mode to observe the protonated molecule $[M+H]^+$ and its fragmentation patterns, which confirm the molecular weight and structural features.[5][10]

Biological Activity and Signaling Pathways

Carpaine is noted for its effects on the cardiovascular system, where it is known to reduce heart rate and the force of cardiac contraction.[2] Research suggests that these effects are achieved by interfering with calcium signaling pathways within cardiac tissues, which are critical for muscle contraction.[2][13]

While the precise molecular targets are still under investigation, the proposed mechanism involves the modulation of intracellular calcium (Ca^{2+}) mobilization.[13] It is hypothesized that **Carpaine** may directly or indirectly affect key components of the calcium signaling cascade in cardiomyocytes.

Proposed Mechanism of Carpaine on Cardiac Calcium Signaling



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Fig. 2: Conceptual Diagram of **Carpaine**'s Effect on Calcium Signaling.

Applications in Research and Drug Development

The distinct properties of **Carpaine** make it a compound of interest for various research applications:

- Cardiovascular Research: Its impact on heart rate and contractility makes it a useful tool for studying cardiac physiology and pathophysiology.[2][16]
- Antithrombocytopenic Agent: **Carpaine** has been shown to increase platelet counts, making it a lead compound for developing treatments for thrombocytopenia.[10][15]
- Antiplasmodial and Antimalarial Research: **Carpaine** exhibits significant antiplasmodial activity, driving research into its potential as a novel antimalarial drug.[17][18]
- Pharmacokinetic and Drug Metabolism Studies: Understanding its solubility, LogP, and stability is crucial for designing formulations and studying its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

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